N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide
Overview
Description
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is an organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a benzenesulfonamide group substituted with a methyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is Factor Xa, a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation .
Mode of Action
This compound: acts as a direct, selective, reversible, and competitive inhibitor of Factor Xa . It prevents thrombin generation without having a direct effect on platelet aggregation .
Biochemical Pathways
The inhibition of Factor Xa by This compound affects the coagulation cascade, disrupting the conversion of prothrombin to thrombin . This disruption can lead to a decrease in blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of This compound Similar compounds like betrixaban have a long half-life and are mainly cleared via the hepatobiliary system . This suggests that This compound
Result of Action
The inhibition of Factor Xa by This compound results in a decrease in thrombin generation . This can lead to a reduction in blood clot formation, potentially providing a therapeutic benefit in conditions where clotting is a risk .
Biochemical Analysis
Biochemical Properties
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is known to interact with various enzymes and proteins
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . These interactions can affect the compound’s localization or accumulation within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)benzamide: Similar structure but lacks the sulfonamide group, which may result in different biological activity and chemical reactivity.
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Contains a thiourea group instead of a sulfonamide, which can alter its pharmacological properties.
Uniqueness
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is unique due to the presence of both the chloropyridine and methylbenzenesulfonamide moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJGFYBONFESMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332920 | |
Record name | N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54818-84-7 | |
Record name | N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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